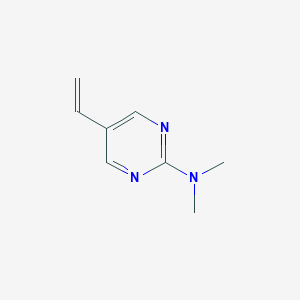

N,N-dimethyl-5-vinylpyrimidin-2-amine

Description

Properties

CAS No. |

108461-92-3 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-ethenyl-N,N-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3/c1-4-7-5-9-8(10-6-7)11(2)3/h4-6H,1H2,2-3H3 |

InChI Key |

OPFFXSZAVRVMGP-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC=C(C=N1)C=C |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C=C |

Synonyms |

2-Pyrimidinamine, 5-ethenyl-N,N-dimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Features of N,N-Dimethyl-5-vinylpyrimidin-2-amine and Analogues

Note: Data inferred from analogues; exact properties require experimental validation.

Electronic and Reactivity Profiles

- Vinyl vs. Ethynyl Groups : The vinyl group in the target compound allows π-conjugation, enhancing resonance stabilization compared to the ethynyl group’s electron-withdrawing nature . This difference impacts electrophilic substitution reactivity and interactions with biological targets.

- Nitro Substituents : In contrast to N,N-Diethyl-5-nitropyridin-2-amine (), the absence of a nitro group in the target compound reduces oxidative reactivity and improves stability under physiological conditions .

- Amino vs.

Crystallographic and Supramolecular Features

- Hydrogen Bonding and Packing: Pyrimidine derivatives such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit intramolecular N–H⋯N hydrogen bonds and C–H⋯π interactions, stabilizing crystal structures . The target compound’s vinyl group may reduce such interactions compared to bulkier substituents.

- Dihedral Angles: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 2.7° to 86.1°, influencing molecular planarity and packing . The vinyl group’s planar geometry may promote coplanarity with the pyrimidine ring, altering crystal symmetry.

Preparation Methods

Synthesis of 5-Bromo-2-aminopyrimidine

The synthesis begins with 5-bromo-2-aminopyrimidine, a commercially available scaffold. Bromine at position 5 serves as a leaving group for subsequent cross-coupling.

Suzuki-Miyaura Coupling with Vinylboronic Acid

Palladium-catalyzed coupling introduces the vinyl group:

Conditions :

Dimethylation of the Amine Group

The primary amine undergoes exhaustive methylation via the Eschweiler-Clarke reaction:

Conditions :

Challenges :

-

Acidic conditions may promote vinyl group polymerization.

-

Incomplete methylation requires purification via flash chromatography (DCM/THF).

Route 2: Nucleophilic Substitution with Pre-installed Dimethylamino Group

Synthesis of 2-Chloro-N,N-dimethylpyrimidin-5-amine

Starting from 5-amino-2-chloropyrimidine, dimethylation is achieved using methyl iodide:

Conditions :

-

Base: Potassium carbonate (3 equiv)

-

Solvent: DMF, 60°C, 8 hours

-

Yield: ~75%

Heck Coupling for Vinyl Group Introduction

A palladium-mediated Heck reaction installs the vinyl group:

Conditions :

-

Catalyst: Palladium acetate (5 mol%)

-

Ligand: Tri-o-tolylphosphine (10 mol%)

-

Base: Triethylamine

-

Solvent: Acetonitrile, 90°C, 24 hours

-

Yield: ~60%

Limitations :

Route 3: Direct Functionalization of 5-Vinylpyrimidin-2-amine

Availability of 5-Vinylpyrimidin-2-amine

This intermediate (CAS 108444-56-0) is commercially available but requires careful handling due to its hazardous profile (H302, H312, H315).

Reductive Amination for Dimethylation

A two-step methylation avoids acidic conditions:

-

Schlenk Technique for Methylation :

-

Second Methylation :

Yields :

-

Step 1: 80%

-

Step 2: 70%

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 45% | 45% | 56% |

| Reaction Steps | 3 | 2 | 2 |

| Hazardous Reagents | Formic acid | Ethylene | Methyl iodide |

| Purification Complexity | Moderate | High | Low |

Route 3 offers higher yield and fewer steps but requires handling toxic methylating agents. Route 1 is preferable for scalability due to milder conditions .

Q & A

How can the crystal structure of N,N-dimethyl-5-vinylpyrimidin-2-amine be determined using X-ray crystallography?

Methodological Answer:

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 120 K) to minimize thermal motion .

- Structure Solution: Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement: Iteratively refine atomic coordinates and displacement parameters using SHELXL, which allows for robust handling of anisotropic thermal parameters and hydrogen bonding networks .

- Visualization: Generate ORTEP diagrams using ORTEP-3 to illustrate molecular geometry and intermolecular interactions (e.g., C–H⋯π bonds) .

Advanced Consideration: For challenging cases (e.g., twinned crystals), combine SHELX with other software (e.g., Olex2) for improved accuracy.

What synthetic challenges arise in preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

Key challenges include regioselective functionalization of the pyrimidine ring and vinyl group stability. Optimization strategies:

- Regioselectivity: Use directing groups (e.g., amino or methyl substituents) to control substitution patterns, as seen in analogous pyrimidine syntheses .

- Vinylation: Optimize Heck coupling conditions (e.g., Pd(OAc)₂, PPh₃, DMF, 80°C) to introduce the vinyl group while minimizing side reactions .

- Purification: Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate isomers or byproducts .

Advanced Consideration: Monitor reaction progress in real-time using in-situ NMR or FTIR to identify intermediates and adjust conditions dynamically.

How can NMR spectroscopy elucidate the electronic environment of the dimethylamino group in this compound?

Methodological Answer:

- ¹H NMR: Observe splitting patterns of N–CH₃ protons; deshielding effects from the pyrimidine ring may shift signals downfield (δ 2.8–3.2 ppm) .

- ¹³C NMR: The dimethylamino carbon typically resonates near δ 38–42 ppm. Compare with model compounds (e.g., N,N-dimethylaniline) to assess conjugation effects .

- NOESY: Detect spatial proximity between dimethylamino protons and vinyl/pyrimidine groups to confirm stereoelectronic interactions .

Advanced Consideration: Use variable-temperature NMR to study rotational barriers of the dimethylamino group, which may influence reactivity.

What computational methods are suitable for predicting the reactivity of the vinyl group in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (FMOs). The vinyl group’s LUMO position indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to assess steric accessibility of the vinyl moiety .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict binding modes and regioselectivity in derivatization .

Advanced Consideration: Combine machine learning (e.g., QSAR models) with DFT to predict reaction outcomes for novel derivatives.

How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Methodological Answer:

- Structural Comparison: Analyze crystallographic data (e.g., dihedral angles, hydrogen bonding) to correlate conformational flexibility with activity variations .

- Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., substituent effects on antimicrobial potency) .

- In Silico Screening: Use virtual libraries to test hypotheses (e.g., role of the vinyl group in cytotoxicity) before experimental validation .

Advanced Consideration: Conduct systematic structure-activity relationship (SAR) studies with isosteric replacements (e.g., ethynyl vs. vinyl).

What analytical techniques are effective for characterizing synthesis byproducts of this compound?

Methodological Answer:

- LC-MS/MS: Identify byproducts via high-resolution mass spectrometry (HRMS) and fragmentation patterns. For example, over-alkylation products may show [M+H]+ peaks at m/z 30–50 higher than the target compound .

- GC-MS: Detect volatile intermediates (e.g., unreacted vinyl precursors) using a DB-5MS column and electron ionization .

- XRD: Compare unit cell parameters of crystals to differentiate polymorphic byproducts .

Advanced Consideration: Couple preparative HPLC with cryogenic NMR to isolate and structurally resolve minor impurities.

How does the vinyl group influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The vinyl group may undergo oxidation (to epoxide) or polymerization, detectable as new peaks .

- Light Sensitivity: Expose to UV (λ = 254 nm) and track photodegradation products using LC-UV/MS. Use amber vials to mitigate radical-mediated decomposition .

- Thermal Analysis: Perform DSC/TGA to identify melting points and decomposition thresholds (e.g., exothermic peaks near 150°C) .

Advanced Consideration: Stabilize the compound via lyophilization or formulation with antioxidants (e.g., BHT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.